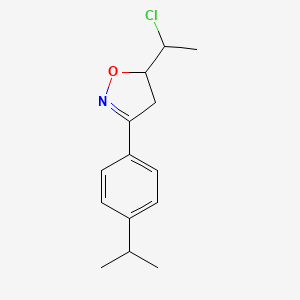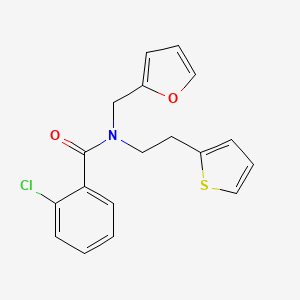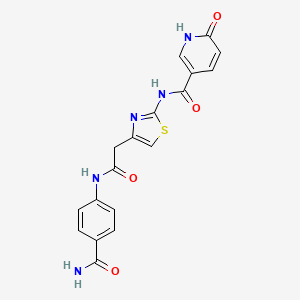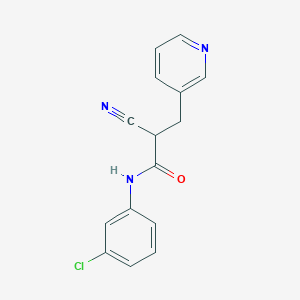
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole is a useful research compound. Its molecular formula is C14H18ClNO and its molecular weight is 251.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
1,2-oxazoles, a class to which the specified compound belongs, have been explored for their potential in pharmacology, particularly in antifungal and antimicrobial applications. Research has shown the synthesis of novel 1,2-oxazole compounds with promising antifungal and antimicrobial properties. For instance, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer and antimicrobial activities, highlighting the potency of oxazole derivatives in medical applications (Katariya et al., 2021).
Amyloidogenesis Inhibition
Oxazoles have been investigated for their role in inhibiting amyloid fibril formation, a process implicated in various neurodegenerative diseases. A study designing and synthesizing oxazole derivatives found that certain substituents on the oxazole ring significantly reduced amyloidogenesis, which is crucial for therapeutic approaches in diseases like Alzheimer's (Razavi et al., 2005).
Coordination Chemistry in Organic Synthesis
Oxazoline ligands, closely related to 1,2-oxazoles, have been widely used in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers, making them valuable in coordination chemistry (Gómez et al., 1999).
Inhibitors in Chemical Reactions
The compound class encompassing 1,2-oxazoles has been utilized as effective scaffolds in synthetic chemistry. For example, 2-(halomethyl)-4,5-diaryloxazoles have been used for synthetic elaboration, demonstrating their utility as reactive scaffolds and inhibitors in various chemical reactions (Patil & Luzzio, 2016).
Neuroprotective and Neurotrophic Effects
Some oxazole derivatives have shown promising results as inducers of brain-derived neurotrophic factor (BDNF), essential for neuroprotection and neuroregeneration. A study synthesized a series of 5-(omega-aryloxyalkyl)oxazole derivatives and evaluated their effects on BDNF production, demonstrating their potential in treating neurodegenerative diseases (Maekawa et al., 2003).
Eigenschaften
IUPAC Name |
5-(1-chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-9(2)11-4-6-12(7-5-11)13-8-14(10(3)15)17-16-13/h4-7,9-10,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKETYGJUYTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(C2)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)
![N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide](/img/structure/B2533559.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)



![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2533572.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(dimethylamino)benzamide](/img/structure/B2533573.png)

![Methyl 5-[(5-methyl-3,4-dinitropyrazolyl)methyl]furan-2-carboxylate](/img/structure/B2533577.png)
![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2533578.png)
